
C15H15ClN6S
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Overview
Description
The compound with the molecular formula C15H15ClN6S is a complex organic molecule that contains chlorine, nitrogen, and sulfur atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
The synthesis of C15H15ClN6S typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of a chlorinated aromatic compound with a nitrogen-containing heterocycle, followed by the introduction of a sulfur atom. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize the reaction conditions and minimize waste.
Chemical Reactions Analysis
C15H15ClN6S: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups.
Scientific Research Applications
The compound with the molecular formula C15H15ClN6S, known as a thiazole-based compound, has garnered attention in various scientific research applications, particularly in medicinal chemistry and drug development. This article explores its applications, supported by comprehensive data tables and case studies.
Anticancer Activity
Research has shown that thiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds similar to this compound can induce apoptosis in tumor cells through mechanisms involving DNA damage and cell cycle arrest.
Case Study: Anticancer Efficacy
- Study : A recent study investigated the effects of thiazole derivatives on human breast cancer cells.
- Findings : The compounds showed a dose-dependent inhibition of cell proliferation and induced apoptosis via caspase activation.
- : The structural features of this compound are critical for its anticancer activity, making it a candidate for further development in cancer therapy.
Antimicrobial Properties
Thiazole compounds have been extensively studied for their antimicrobial properties. This compound has shown promise against various bacterial strains, including resistant strains.
Data Table: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 16 µg/mL | |
Pseudomonas aeruginosa | 64 µg/mL |
Neurological Applications
Recent research indicates that thiazole derivatives may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential.
Case Study: Neuroprotective Effects
- Study : An investigation into the neuroprotective effects of thiazole derivatives on neuronal cells exposed to oxidative stress.
- Findings : The compound significantly reduced cell death and oxidative damage markers.
- : this compound may serve as a lead compound for developing treatments for neurodegenerative diseases.
Proposed Mechanism
- Cellular Uptake : The compound enters cells via passive diffusion or active transport.
- DNA Interaction : It forms adducts with DNA, leading to strand breaks and apoptosis.
- Enzyme Inhibition : It may inhibit key enzymes involved in cellular proliferation.
Mechanism of Action
The mechanism of action of C15H15ClN6S involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition or activation of certain biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
C15H15ClN6S: can be compared with other similar compounds based on its structure and reactivity. Similar compounds include those with similar functional groups or molecular frameworks, such as other chlorinated aromatic compounds or nitrogen-containing heterocycles. The uniqueness of This compound lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions, making it a versatile and valuable compound for scientific research and industrial applications.
Biological Activity
The compound C15H15ClN6S, also known by its systematic name 1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : this compound
- Molecular Weight : 320.83 g/mol
- Structural Features : The compound features a pyrazolo[3,4-d]pyrimidine core with a piperazine moiety and a chlorophenyl substituent, which are crucial for its biological interactions.
This compound primarily functions as an enzyme inhibitor , particularly targeting cyclin-dependent kinases (CDKs). It binds to the ATP-binding site of these kinases, disrupting the cell cycle in cancer cells. This inhibition leads to cell cycle arrest and subsequent apoptosis in various cancer cell lines .
Anticancer Properties
The compound has demonstrated significant anticancer activity across multiple studies:
- Cell Lines Tested :
- Lung Adenocarcinoma (A549)
- Cervical Carcinoma (HeLa)
- Pancreatic Adenocarcinoma (CFPAC-1)
- Colorectal Adenocarcinoma (SW620)
The IC50 values for these cell lines indicate effective growth inhibition:
- CFPAC-1 : IC50 = 0.79 μM, associated with apoptosis induction .
- Other cell lines showed varying degrees of sensitivity, suggesting a broad spectrum of anticancer activity.
Enzyme Inhibition
This compound has been evaluated for its potential as an enzyme inhibitor:
- It effectively inhibits various kinases, demonstrating potential applications in cancer therapeutics.
- The compound's selectivity for different kinase subtypes enhances its therapeutic index and reduces off-target effects.
Study on Antiproliferative Effects
In a comprehensive study evaluating the antiproliferative effects of several derivatives of this compound:
- A series of modified compounds were synthesized and tested against various cancer cell lines.
- The results highlighted that modifications to the piperazine and pyrazolo ring systems significantly influenced biological activity.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | CFPAC-1 | 0.79 | Induces apoptosis |
Modified Derivative A | HeLa | 5.2 | Cell cycle arrest |
Modified Derivative B | A549 | 3.4 | Inhibits proliferation |
Impact on Kinase Activity
Another notable study assessed the impact of this compound on specific kinase activities:
Q & A
Q. Basic: What are the standard protocols for synthesizing C15H15ClN6S, and how can reproducibility be ensured?
Methodological Answer:
Begin with a literature review to identify established synthetic routes (e.g., nucleophilic substitution or cyclocondensation reactions). For known methods, cite prior work explicitly, including solvent systems, catalysts, and reaction times . Novel syntheses require exhaustive documentation: specify reagent purity, temperature gradients, and purification techniques (e.g., column chromatography or recrystallization). Reproducibility hinges on precise reporting of reaction conditions (e.g., inert atmosphere details, stirring rates) and equipment specifications (e.g., NMR spectrometer resolution) . Validate yields and purity via cross-referencing with elemental analysis and mass spectrometry (MS) .
Q. Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
Use a multi-technique approach:
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks by comparing with predicted chemical shifts (software tools like ACD/Labs or ChemDraw) and existing analogs .
- High-Resolution MS (HRMS) : Confirm molecular ion consistency with theoretical m/z values.
- Elemental Analysis : Ensure ≤0.4% deviation from calculated C, H, N, and Cl content .
Discrepancies in spectra should prompt re-evaluation of synthetic intermediates or impurity profiling via HPLC .
Q. Advanced: How can researchers resolve contradictions in spectroscopic or bioactivity data for this compound derivatives?
Methodological Answer:
Contradictions often arise from structural isomerism, polymorphic forms, or assay variability. Address these by:
- Structural Reanalysis : Perform X-ray crystallography to confirm stereochemistry or crystal packing effects .
- Dose-Response Validation : Replicate bioassays with stricter controls (e.g., positive/negative controls, blinded experiments) and statistical rigor (e.g., ANOVA with post-hoc tests) .
- Computational Cross-Check : Compare experimental NMR shifts with Density Functional Theory (DFT)-predicted values . Document all anomalies in supplementary materials for transparency .
Q. Advanced: What strategies are recommended for designing pharmacological studies on this compound?
Methodological Answer:
- In Vitro Models : Prioritize target-specific assays (e.g., enzyme inhibition or receptor binding) with IC50/EC50 calculations. Include counter-screens to rule off-target effects .
- In Vivo Studies : Define pharmacokinetic parameters (e.g., bioavailability, half-life) using validated animal models. Use dose-escalation protocols to assess toxicity .
- Data Normalization : Express bioactivity relative to standard references (e.g., cisplatin for cytotoxicity) and account for solvent interference .
Q. Advanced: How should researchers integrate computational modeling (e.g., DFT, molecular docking) with experimental data for this compound?
Methodological Answer:
- DFT Applications : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Compare HOMO-LUMO gaps with redox behavior observed experimentally .
- Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins. Validate docking poses with mutagenesis data or crystallographic structures .
- Statistical Correlation : Apply multivariate analysis (e.g., PCA) to link computational descriptors (e.g., logP, polar surface area) with bioactivity .
Q. Basic: What are the best practices for documenting synthetic procedures and analytical data in publications?
Methodological Answer:
- Experimental Section : Detail stoichiometry, reaction monitoring (TLC/HPLC), and purification yields. For known compounds, provide literature citations; for new compounds, include full spectroscopic datasets .
- Supplementary Materials : Deposit raw NMR/MS spectra, crystallographic CIF files, and assay protocols in repositories like Zenodo or Figshare .
- Reproducibility Checklist : Specify batch numbers of reagents, equipment calibration dates, and environmental conditions (e.g., humidity for hygroscopic reactions) .
Q. Advanced: How can structure-activity relationship (SAR) studies be optimized for this compound analogs?
Methodological Answer:
- Scaffold Modification : Systematically vary substituents at the chlorophenyl or triazine moieties. Use parallel synthesis to generate libraries .
- Data-Driven SAR : Apply machine learning (e.g., Random Forest) to identify critical molecular descriptors from bioactivity datasets .
- Mechanistic Probes : Incorporate isotopic labels (e.g., <sup>2</sup>H/<sup>13</sup>C) to track metabolic pathways or degradation products .
Q. Basic: What steps are critical for ensuring the stability and purity of this compound during storage?
Methodological Answer:
- Stability Testing : Conduct accelerated degradation studies under varied pH, temperature, and light exposure. Monitor via HPLC-UV at regular intervals .
- Storage Protocols : Store in amber vials under inert gas (N2/Ar) at –20°C. Pre-dissolve in DMSO if used for bioassays to prevent hydrolysis .
- Purity Checks : Re-analyze compounds via NMR/MS before critical experiments to confirm integrity .
Q. Advanced: How can conflicting literature findings about this compound's mechanism of action be reconciled?
Methodological Answer:
- Meta-Analysis : Systematically review methodologies across studies (e.g., cell lines, assay endpoints) to identify variables influencing outcomes .
- Orthogonal Assays : Use techniques like SPR (surface plasmon resonance) to independently verify binding kinetics .
- Collaborative Verification : Propose multi-lab reproducibility initiatives with standardized protocols .
Q. Advanced: What methodologies are recommended for studying the environmental fate of this compound?
Methodological Answer:
- Degradation Pathways : Use LC-QTOF-MS to identify photolytic or microbial metabolites. Employ <sup>14</sup>C-labeling to track mineralization rates .
- Ecotoxicology : Conduct acute/chronic toxicity tests in model organisms (e.g., Daphnia magna), adhering to OECD guidelines .
- Computational Modeling : Predict environmental persistence via EPI Suite or TEST software, validated with experimental half-lives .
Properties
Molecular Formula |
C15H15ClN6S |
---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-5-(2-methylprop-2-enylsulfanyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C15H15ClN6S/c1-9(2)8-23-15-21-20-14(22(15)17)13-7-12(18-19-13)10-3-5-11(16)6-4-10/h3-7H,1,8,17H2,2H3,(H,18,19) |
InChI Key |
IYLHSYIPDHJOJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CSC1=NN=C(N1N)C2=CC(=NN2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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